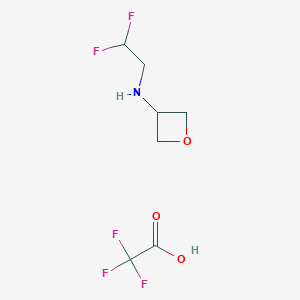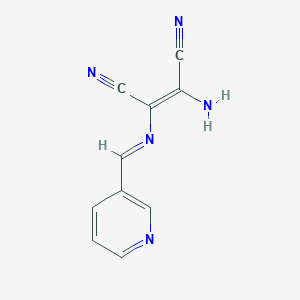![molecular formula C27H34N4O4S B2711600 6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-52-7](/img/structure/B2711600.png)
6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thieno[3,2-d]pyrimidinone ring could potentially be formed through a cyclization reaction . The cyclohexyl(methyl)amino group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidinone ring is a heterocyclic ring containing sulfur and nitrogen atoms . The cyclohexyl group is a six-membered carbon ring, which could adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The thieno[3,2-d]pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Synthesis and Biological Activity
Research into pyrazolopyrimidines and pyrimidinones has demonstrated their significance in developing compounds with potential anticancer, anti-5-lipoxygenase, insecticidal, and antibacterial activities. These compounds are synthesized through various chemical reactions, showcasing the structural diversity and functional adaptability of the pyrimidine core in contributing to biological efficacy (Rahmouni et al., 2016); (Deohate & Palaspagar, 2020).
Antimicrobial and Antioxidant Activities
Pyrimidinone and oxazinone derivatives, when fused with thiophene rings, have shown promising antimicrobial properties. This research underscores the therapeutic potential of pyrimidine-based compounds in addressing bacterial and fungal infections (Hossan et al., 2012). Additionally, thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole have been synthesized and evaluated for their antioxidant activity, highlighting the compound's potential in oxidative stress-related therapeutic applications (Kotaiah et al., 2012).
Therapeutic Targets and Mechanisms
Dual Inhibitory Activities
Certain pyrimidine derivatives have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, two critical enzymes in nucleotide synthesis and folate metabolism, respectively. This dual inhibitory capability suggests the potential use of such compounds in cancer therapy, where inhibiting DNA synthesis in rapidly dividing cells is a key treatment strategy (Gangjee et al., 2008).
Antidiabetic Activity
The synthesis and evaluation of pyrimidine derivatives for antidiabetic activity indicate the potential application of such compounds in managing diabetes. By modulating biochemical pathways associated with glucose metabolism, these compounds could offer new avenues for diabetes treatment (Abdel-Aziz et al., 2011).
Propriétés
IUPAC Name |
6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-29(21-13-7-3-8-14-21)24(33)19-31-22-16-18-36-25(22)26(34)30(27(31)35)17-10-4-9-15-23(32)28-20-11-5-2-6-12-20/h2,5-6,11-12,16,18,21H,3-4,7-10,13-15,17,19H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFJRVVZNABELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

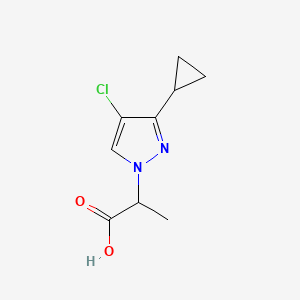

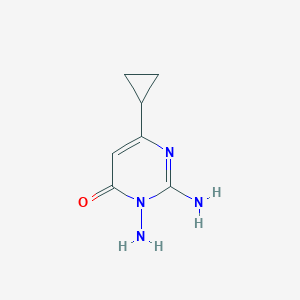
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)
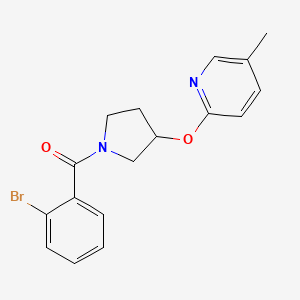
![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)
![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)
![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)
